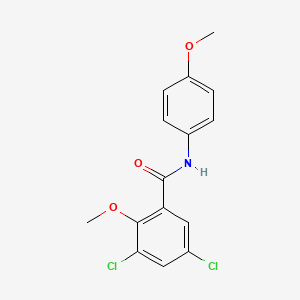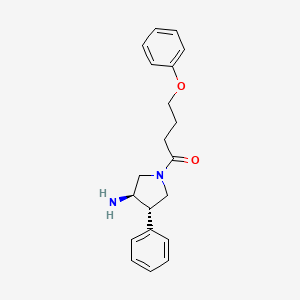
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol" belongs to the family of pyrazole phenols, which are known for their versatile chemical and physical properties, making them of interest in various scientific and industrial fields. This compound, due to its unique structure, may exhibit interesting biological, chemical, and physical properties.
Synthesis Analysis
Synthesis of related pyrazole compounds involves multi-step chemical reactions, starting from basic phenol or pyrazole derivatives. These processes often involve reactions such as cyclization, alkylation, and etherification. For instance, the synthesis of related pyrazole derivatives has been achieved through reactions involving ethoxycarbonyl and phenolic derivatives, indicating that similar methods could be applied to synthesize the compound (Bercean, Niþu, Badea, Creanga, & Csunderlik, 2008).
Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized using techniques such as X-ray diffraction, NMR, and quantum chemical calculations. These methods provide detailed information on bond lengths, angles, and molecular geometry, which are crucial for understanding the compound's reactivity and properties. For example, quantum chemical and spectroscopic studies have been conducted on similar compounds, providing insights into their molecular parameters and electronic structure (Saraçoǧlu & Cukurovalı, 2013).
Chemical Reactions and Properties
Pyrazole phenols undergo various chemical reactions, including hydrogen bonding, electrophilic substitution, and coupling reactions. These reactions are influenced by the compound's electronic structure, as demonstrated through molecular docking and quantum chemical calculations. The reactivity can be predicted by analyzing the molecule's frontier molecular orbitals, electrostatic potential, and natural bond orbital analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for practical applications. These properties can be inferred from related compounds' spectroscopic and X-ray crystallography studies. For example, studies on similar pyrazole derivatives have shown how intermolecular interactions, such as hydrogen bonds, influence the compound's physical state and stability (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Propiedades
IUPAC Name |
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-15-10-12(2)17(16(22)11-15)18-19(13(3)20-21-18)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMTGOJYJZULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C2=NNC(=C2OC3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)
![2-{[rel-(3R,4S)-3-amino-4-(2-hydroxyethyl)-1-pyrrolidinyl]methyl}-6-fluoro-4-quinolinol dihydrochloride](/img/structure/B5676599.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
![N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5676617.png)
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)

![N,N-diethyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B5676656.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)

![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)